Methyl3-amino-3-(2,5-dimethylphenyl)propanoatehcl
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Overview
Description
Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl. It is a derivative of phenylalanine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2,5-dimethylphenyl)propanoate
- Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride .
Uniqueness
Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-amino-3-(2,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3 |
InChI Key |
PRYDUQOWDCPBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |
Origin of Product |
United States |
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